(S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate
Overview
Description
(S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is often utilized in peptide synthesis and other applications where temporary protection of the amine group is required.
Mechanism of Action
Target of Action
It is known that this compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of biochemical reactions.
Mode of Action
The compound, being an amino acid derivative, likely interacts with its targets through the formation of peptide bonds, contributing to the structure and function of proteins . The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino moiety, preventing unwanted reactions during peptide synthesis .
Biochemical Pathways
As an amino acid derivative, it may be involved in the synthesis of peptides and proteins, which are integral components of numerous biochemical pathways .
Result of Action
As an amino acid derivative, it may contribute to the formation of proteins, influencing cellular structure and function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of (S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate. For instance, the compound has been used in peptide synthesis at room temperature , suggesting that it is stable under these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate typically involves the protection of the amine group of an amino acid derivative using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile, under mild conditions .
Industrial Production Methods
Industrial production of Boc-protected amino acid derivatives, including this compound, often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol are commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid derivative and various substituted derivatives depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
(S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic Acid: Used in the preparation of indole derivatives as efflux pump inhibitors for bacterial infections.
N-(tert-Butoxycarbonyl)-L-norvaline: Another Boc-protected amino acid derivative used in peptide synthesis.
Uniqueness
(S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate is unique due to its specific structure and the presence of the Boc protecting group, which provides stability and selectivity in various chemical reactions. Its versatility in synthetic applications and its role in the development of biologically active compounds make it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBMIUJJHTZBOT-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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